

# Technical Support Center: Acetone-d6 Residual Peak in NMR Spectroscopy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Acetone-d

Cat. No.: B1623232

[Get Quote](#)

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the residual solvent peak of **acetone-d6** in Nuclear Magnetic Resonance (NMR) spectroscopy.

## Frequently Asked Questions (FAQs)

**Q1:** What is the typical chemical shift and multiplicity of the residual proton peak in **acetone-d6**?

The residual proton signal in **acetone-d6** (**acetone-d5**, or  $(\text{CD}_3)(\text{CD}_2\text{H})\text{C}=\text{O}$ ) typically appears at approximately 2.05 ppm in a  $^1\text{H}$  NMR spectrum.<sup>[1][2][3]</sup> This peak presents as a quintet, a multiplet with an intensity ratio of 1:2:3:2:1.<sup>[2]</sup>

**Q2:** Why does the residual **acetone-d6** peak appear as a quintet?

The quintet multiplicity is a result of the coupling between the residual proton ( $^1\text{H}$ ) and the two adjacent deuterium ( $^2\text{H}$  or D) atoms on the same methyl group. Deuterium has a nuclear spin ( $I$ ) of 1. The multiplicity of a peak is determined by the formula  $2nI + 1$ , where 'n' is the number of adjacent nuclei and 'I' is their spin.

For the  $\text{CHD}_2$  group in **acetone-d5**:

- $n = 2$  (two deuterium atoms)
- $I = 1$  (spin of deuterium)

- Multiplicity =  $2 * 2 * 1 + 1 = 5$

This results in a five-line pattern, or quintet, with a small coupling constant (J H-D) of about 2 Hz.[\[2\]](#)[\[4\]](#)

Q3: What are other common peaks I might see in an NMR spectrum when using **acetone-d6**?

Water is a very common impurity in deuterated solvents.[\[4\]](#) In **acetone-d6**, the water peak can be observed around 2.84 ppm.[\[2\]](#) Due to isotopic exchange with deuterium from the solvent, you may see two distinct water peaks: a singlet for H<sub>2</sub>O and a 1:1:1 triplet for HOD (water with one deuterium atom).[\[4\]](#)

Q4: My residual **acetone-d6** peak is not exactly at 2.05 ppm. What could be the cause?

Minor variations in the chemical shift can occur due to several factors:

- Temperature: Chemical shifts can be temperature-dependent.
- Concentration: The concentration of the analyte in the solvent can slightly influence the chemical shift.[\[1\]](#)[\[5\]](#)
- Referencing: Improper referencing of the spectrum can lead to a shift in all peaks. The spectrum should be referenced to an internal standard like tetramethylsilane (TMS) at 0 ppm.

## Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

### Issue 1: An Unexpected Peak Appears in the Spectrum

If you observe an unexpected peak, especially one that is broad or doesn't match your compound, it is often due to a contaminant.

- Water: As mentioned, a peak around 2.84 ppm is likely water.[\[2\]](#)
- Acetone Contamination: If you are not using **acetone-d6** as your primary solvent but see a singlet at ~2.17 ppm (in CDCl<sub>3</sub>) or ~2.09 ppm (in DMSO-d<sub>6</sub>), it may be due to residual

acetone from cleaning the NMR tube.[2][6] It can take several hours for residual acetone to be completely removed from an NMR tube, even after oven drying.[6]

## Issue 2: Confirming the Identity of a Water Peak

If you suspect a peak is due to water, you can perform a simple D<sub>2</sub>O shake experiment.

- **Acquire Initial Spectrum:** Run the standard <sup>1</sup>H NMR spectrum of your sample in **acetone-d<sub>6</sub>**.
- **Add D<sub>2</sub>O:** Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D<sub>2</sub>O) to the tube.
- **Mix:** Cap the tube and shake it vigorously for several minutes to ensure thorough mixing and to facilitate proton-deuterium exchange.[6]
- **Re-acquire Spectrum:** Place the tube back in the spectrometer and run the <sup>1</sup>H NMR spectrum again.
- **Analyze:** The peak corresponding to exchangeable protons, such as those from water (H<sub>2</sub>O) or labile protons on your compound (e.g., -OH, -NH), will either disappear or significantly decrease in intensity.

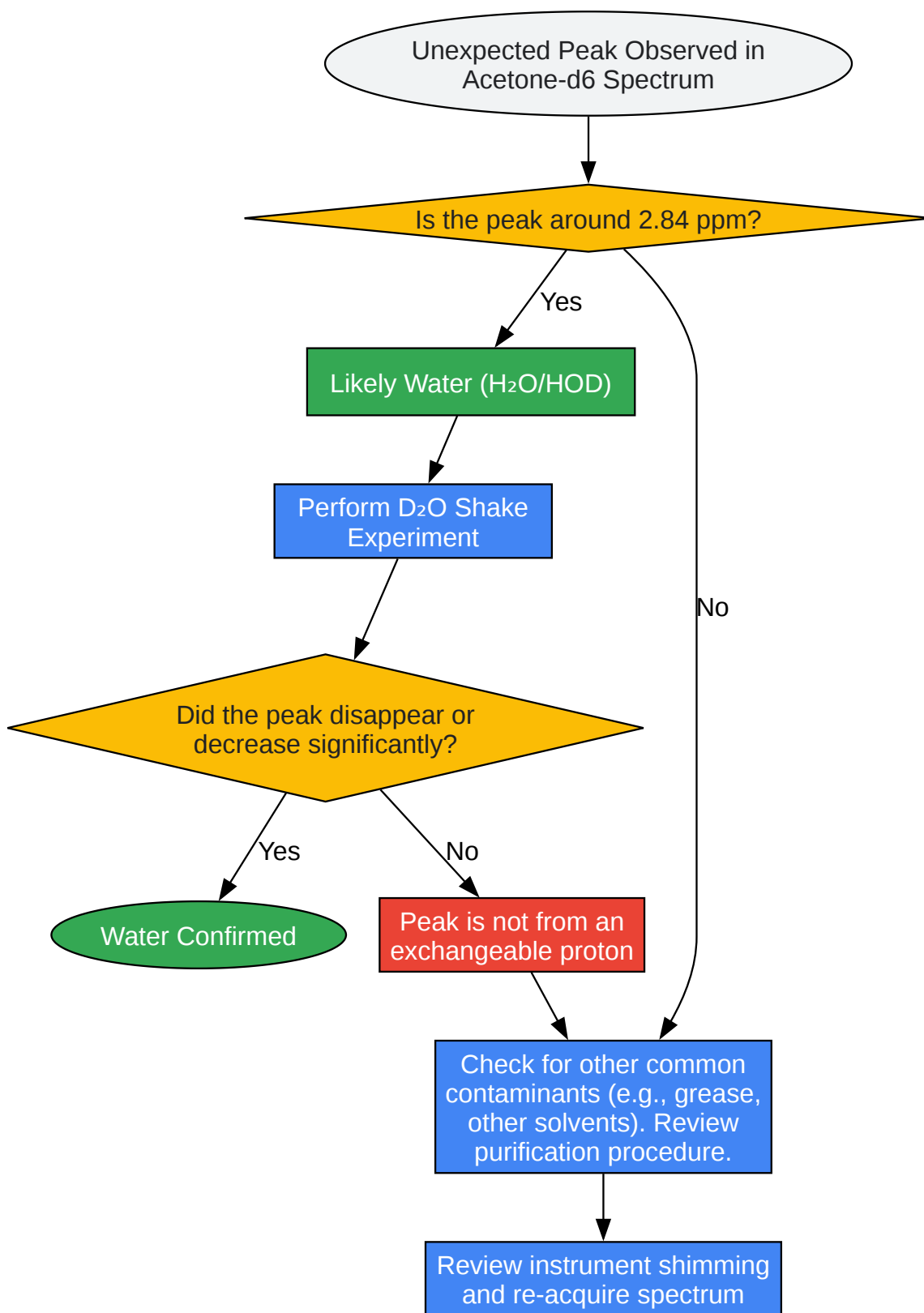
### Data Summary: Common NMR Peaks in Acetone-d<sub>6</sub>

Signal Source	<sup>1</sup> H Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)
Residual Acetone-d <sub>6</sub> (CHD <sub>2</sub> )	~ 2.05	Quintet	J H-D ≈ 2 Hz
Water (H <sub>2</sub> O)	~ 2.84	Singlet	N/A
Water (HOD)	~ 2.78 - 2.82	Triplet	J H-D ≈ 2 Hz

Note: Chemical shifts are approximate and can vary with temperature and sample concentration.[1][5]

## Troubleshooting Workflow for Unexpected Peaks

The following diagram outlines a logical workflow for identifying the source of an unexpected peak in your NMR spectrum when using **acetone-d<sub>6</sub>**.



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for identifying unexpected NMR peaks.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [eurisotop.com](http://eurisotop.com) [[eurisotop.com](http://eurisotop.com)]
- 2. [ccc.chem.pitt.edu](http://ccc.chem.pitt.edu) [[ccc.chem.pitt.edu](http://ccc.chem.pitt.edu)]
- 3. [chem.washington.edu](http://chem.washington.edu) [[chem.washington.edu](http://chem.washington.edu)]
- 4. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 5. [ckgas.com](http://ckgas.com) [[ckgas.com](http://ckgas.com)]
- 6. [chem.rochester.edu](http://chem.rochester.edu) [[chem.rochester.edu](http://chem.rochester.edu)]
- To cite this document: BenchChem. [Technical Support Center: Acetone-d6 Residual Peak in NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1623232#acetone-d6-residual-peak-chemical-shift>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)